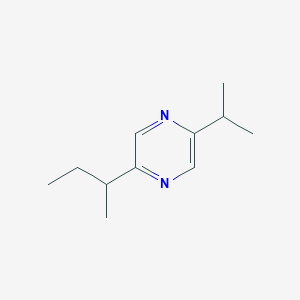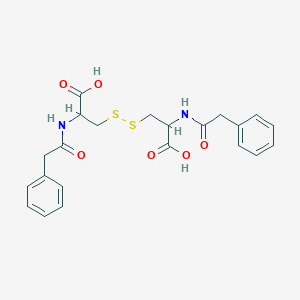
Acetamide,N-(1,2,3,4-tetrahydro-7-quinolinyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetamide, N-(1,2,3,4-tetrahydro-7-quinolinyl)- is a chemical compound with the molecular formula C11H14N2O It is known for its unique structure, which includes a quinoline ring system fused with a tetrahydro component
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(1,2,3,4-tetrahydro-7-quinolinyl)- typically involves the reaction of quinoline derivatives with acetamide under specific conditions. One common method includes the use of acetic anhydride as a reagent, which facilitates the acetylation of the quinoline derivative . The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale acetylation processes using optimized reaction conditions to maximize yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial to achieving efficient production .
化学反应分析
Types of Reactions
Acetamide, N-(1,2,3,4-tetrahydro-7-quinolinyl)- can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinoline N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amines .
科学研究应用
Acetamide, N-(1,2,3,4-tetrahydro-7-quinolinyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of Acetamide, N-(1,2,3,4-tetrahydro-7-quinolinyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
相似化合物的比较
Similar Compounds
N-(1,2,3,4-tetrahydroquinolin-8-yl)acetamide: Similar in structure but differs in the position of the acetamide group.
Acetamide, N-(1-acetyl-1,2,3,4-tetrahydro-7-quinolinyl)-: Another derivative with an additional acetyl group.
Uniqueness
Acetamide, N-(1,2,3,4-tetrahydro-7-quinolinyl)- is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.
属性
分子式 |
C11H14N2O |
|---|---|
分子量 |
190.24 g/mol |
IUPAC 名称 |
N-(1,2,3,4-tetrahydroquinolin-7-yl)acetamide |
InChI |
InChI=1S/C11H14N2O/c1-8(14)13-10-5-4-9-3-2-6-12-11(9)7-10/h4-5,7,12H,2-3,6H2,1H3,(H,13,14) |
InChI 键 |
RVKDUPQPVPWATD-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NC1=CC2=C(CCCN2)C=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







